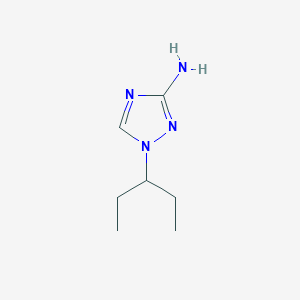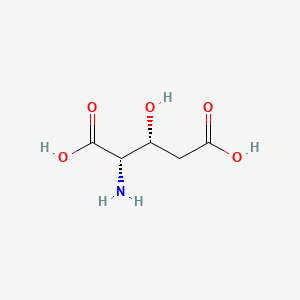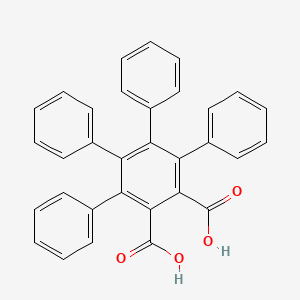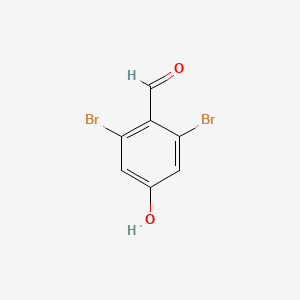
2,6-Dibromo-4-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O2 It is a brominated derivative of hydroxybenzaldehyde, characterized by the presence of two bromine atoms at the 2 and 6 positions and a hydroxyl group at the 4 position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-hydroxybenzaldehyde typically involves the bromination of 4-hydroxybenzaldehyde. The process can be carried out using bromine in acetic acid as the solvent. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 6 positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dibromo-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include dibromo-substituted carboxylic acids, alcohols, and various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-hydroxybenzaldehyde involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by interacting with proteins and nucleic acids .
Comparación Con Compuestos Similares
- 3-Bromo-4-hydroxybenzaldehyde
- 2,4-Dibromo-6-hydroxybenzaldehyde
- 2,6-Dibromo-4-nitrophenol
Comparison: For example, the presence of bromine atoms at the 2 and 6 positions makes it more reactive in electrophilic substitution reactions compared to 3-Bromo-4-hydroxybenzaldehyde .
Propiedades
Número CAS |
856767-00-5 |
|---|---|
Fórmula molecular |
C7H4Br2O2 |
Peso molecular |
279.91 g/mol |
Nombre IUPAC |
2,6-dibromo-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Br2O2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H |
Clave InChI |
LPDAQMGETAXZHY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)C=O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)
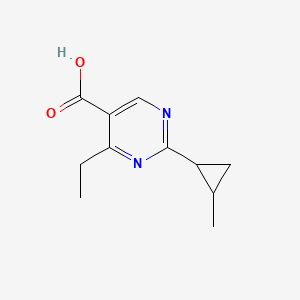
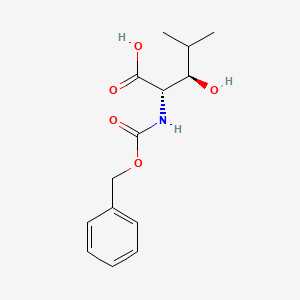
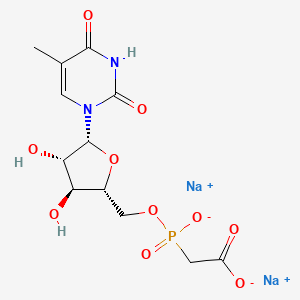
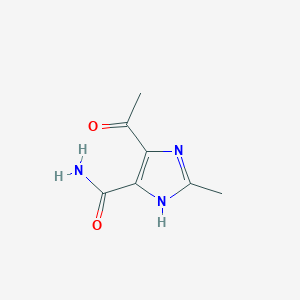
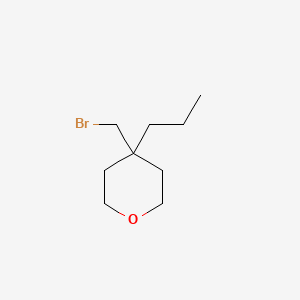
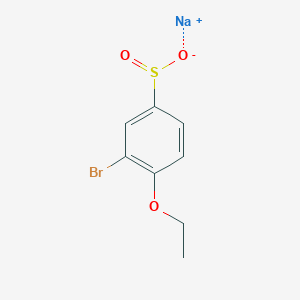

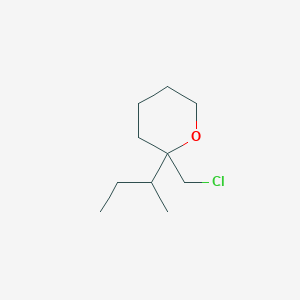

![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)
